6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Overview
Description
“6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C8H6BrN3O2 . It is used in the preparation of pyridino [2,3-d]pyrimidin-7 (8H)-one derivatives as CDK4 and/or CDK6 inhibitors useful in the treatment of diseases .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridopyrimidine moiety . The InChI code for this compound is 1S/C8H6BrN3O2/c1-12-6-5 (2-4 (9)3-10-6)7 (13)11-8 (12)14/h2-3H,1H3, (H,11,13,14) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 256.06 . It is a powder with a melting point of 259-261 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
A study focused on the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione variants, and their structural, spectral, and computational exploration. These compounds were analyzed using various spectral techniques and computational methods to understand their electronic structures, vibrational frequencies, and potential reactivity, highlighting their significance in chemical research and potential applications in material sciences (Ashraf et al., 2019).
Antimicrobial Activity
Another study synthesized 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione by interacting with 6-(bromoacetyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and 2-aminopyridine. The antimicrobial activity of these compounds was evaluated, revealing moderate activity against various bacterial strains, indicating their potential as antibacterial agents (Vlasov et al., 2022).
Urease Inhibition
Research on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, including their synthesis, characterization, and evaluation for urease inhibition activity, highlights the potential use of these compounds in the medical field, particularly in treating diseases caused by excessive urease activity (Rauf et al., 2010).
Optical and Nonlinear Optical Applications
A detailed experimental and computational study of pyrimidine-based bis-uracil derivatives emphasized their promising characteristics for optical and nonlinear optical applications. This suggests potential utility in optical device fabrication and highlights the versatility of pyrimidine derivatives in advanced material science applications (Mohan et al., 2020).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines presents an efficient method for preparing these compounds, offering advantages in yield, reaction time, and environmental impact. This methodological advancement supports the role of this compound derivatives in streamlining synthetic processes in pharmaceutical and chemical research (Sun et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The pyridopyrimidine moiety, which is present in “6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione”, is of great interest due to its biological potential . It has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, future research may focus on exploring its therapeutic potential further.
Properties
IUPAC Name |
6-bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-6-5(2-4(9)3-10-6)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHPSETYBOEQPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199642 | |
Record name | 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142168-98-7 | |
Record name | 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142168-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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